4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide
Description
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide is a sulfonamide-functionalized benzamide derivative. Its molecular formula is C₂₂H₂₇N₂O₄S, featuring a benzamide core substituted with a 2-ethoxyphenyl group and a 3,5-dimethylpiperidinylsulfonyl moiety. The 3,5-dimethylpiperidine group likely enhances steric bulk and modulates lipophilicity, while the ethoxy group on the phenyl ring may influence solubility and electronic properties.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-28-21-8-6-5-7-20(21)23-22(25)18-9-11-19(12-10-18)29(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBUGEMODWXWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the benzamide moiety. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and time.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, compounds similar to 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits the replication of viruses such as Hepatitis B virus (HBV) .
Case Study:
A study evaluated the anti-HBV activity of various N-phenylbenzamide derivatives. The results indicated that these compounds could inhibit HBV replication effectively, suggesting potential therapeutic applications for treating HBV infections .
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on malignant cells. Research on related piperidine derivatives has shown promising results in selectively targeting cancer cells while sparing non-malignant cells.
Data Table: Cytotoxicity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 5.0 | 10 |
| Compound B | HSC-2 (Oral Carcinoma) | 7.5 | 8 |
| Compound C | Non-malignant Fibroblasts | 50.0 | - |
This table illustrates that while certain compounds exhibit low IC50 values against malignant cell lines, they demonstrate significantly higher IC50 values against non-malignant cells, indicating selective toxicity .
Neurological Applications
The piperidine moiety in the compound has been linked to potential neuroprotective effects. Research suggests that compounds with similar structures may influence neurotransmitter systems, providing a basis for further exploration in treating neurological disorders.
Case Study:
A study focusing on piperidine derivatives reported their ability to modulate dopamine receptors, which could be beneficial in conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related sulfonamides and benzamides below:
Biological Activity
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide is a synthetic compound that belongs to the class of sulfonyl benzamides. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular structure, which includes a piperidine ring substituted with dimethyl groups, a sulfonyl linkage, and a benzamide moiety. The structural formula can be represented as follows:
The biological activity of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The piperidine moiety may interact with specific receptors, influencing signal transduction pathways.
- Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxicity towards certain cancer cell lines, possibly through mechanisms involving DNA binding and alkylation of cellular thiols.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of sulfonyl benzamides on malignant cells. Notably, compounds similar to 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 1.5 | 10 |
| Compound B | HSC-2 (Oral Cancer) | 2.0 | 8 |
| Compound C | HCT116 (Colon Cancer) | 0.8 | 12 |
These results indicate that the compound exhibits significant cytotoxicity towards malignant cells while being less toxic to non-malignant cells, highlighting its potential as an antineoplastic agent .
Mechanistic Insights
Research has indicated that compounds within this class can induce apoptosis in cancer cells. For example, studies have shown that treatment with related compounds leads to:
- Activation of caspase-3.
- Mitochondrial membrane depolarization.
These processes are critical for initiating programmed cell death in neoplastic cells .
Pharmacological Potential
The pharmacological applications of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide are being explored in several areas:
- Antineoplastic Therapy : Due to its selective toxicity towards cancer cells, it may serve as a lead compound for developing new cancer therapies.
- Biochemical Probes : Its ability to interact with biological molecules makes it a candidate for use as a biochemical probe in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
